molecular formula C15H16Cl2N4S B11983334 3-cyclohexyl-4-[(2,3-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione

3-cyclohexyl-4-[(2,3-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione

Cat. No.: B11983334
M. Wt: 355.3 g/mol
InChI Key: SZFWPEKKTTXLRA-GIJQJNRQSA-N
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Description

5-cyclohexyl-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a cyclohexyl group, and a dichlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the reaction of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with 2,3-dichlorobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclohexyl-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific substitution pattern and the presence of both cyclohexyl and dichlorophenyl groups

Properties

Molecular Formula

C15H16Cl2N4S

Molecular Weight

355.3 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2,3-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H16Cl2N4S/c16-12-8-4-7-11(13(12)17)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,20,22)/b18-9+

InChI Key

SZFWPEKKTTXLRA-GIJQJNRQSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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